2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.
Formation of Acetamide: The acetamide moiety can be formed by reacting the isoxazole derivative with an appropriate acylating agent.
Introduction of Pyridin-3-ylmethyl Group: The final step involves the attachment of the pyridin-3-ylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl groups.
Reduction: Reduction reactions could target the isoxazole ring or the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylethyl)acetamide
Uniqueness
The uniqueness of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its specific structural features, such as the position of the pyridinyl group and the nature of the substituents on the isoxazole ring. These structural differences can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(19-12-13-5-4-8-18-11-13)10-15-9-16(22-20-15)14-6-2-1-3-7-14/h1-9,11H,10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMQHBRPPNAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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